GW-1100

Description

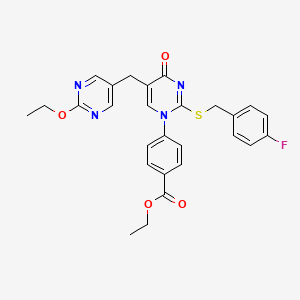

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPNCCWOTBBVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470686 | |

| Record name | GW-1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306974-70-9 | |

| Record name | GW-1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of GW-1100: A Technical Guide

For Immediate Release

[CITY, STATE] – [DATE] – GW-1100 is a potent and selective antagonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1] This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a selective antagonist at the GPR40 receptor.[1][2][3][4] Its primary mechanism involves the inhibition of intracellular calcium mobilization typically induced by the binding of endogenous long-chain fatty acids or synthetic agonists to GPR40.[2][5] GPR40 is a G protein-coupled receptor that primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound competitively blocks the initial agonist binding step, thereby preventing this downstream signaling cascade.

Signaling Pathway Diagram

Quantitative Data

The antagonistic potency of this compound has been quantified in various in vitro assays. The data is summarized in the tables below.

Antagonistic Potency (pIC50)

| Agonist | Cell Line | Assay | pIC50 | Reference |

| GW9508 | HEK293 expressing GPR40 | Intracellular Ca²⁺ Mobilization | 5.99 ± 0.03 | [2][5] |

| Linoleic Acid | HEK293 expressing GPR40 | Intracellular Ca²⁺ Mobilization | 5.99 ± 0.06 | [2][5] |

| - | - | - | 6.9 | [3][6] |

Effect on Agonist Potency (pEC50)

| Agonist | This compound Concentration | pEC50 of Agonist | Reference |

| GW9508 | 0 µM (Control) | 7.17 ± 0.08 | [4][6] |

| GW9508 | 1 µM | 6.79 ± 0.09 | [4][6] |

Selectivity

This compound exhibits high selectivity for GPR40 over the related free fatty acid receptor GPR120.

| Receptor | Agonist | This compound Concentration | Effect | Reference |

| GPR120 | GW9508 | Up to 10 µM | No effect on Ca²⁺ mobilization | [5] |

| GPR120 | Linoleic Acid | Up to 10 µM | No effect on Ca²⁺ mobilization | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This protocol is based on the methods described in the foundational study by Briscoe et al. (2006).

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing GPR40.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor.

Materials:

-

HEK293-GPR40 cells

-

DMEM/F-12 media supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution (in DMSO)

-

Agonist stock solutions (e.g., GW9508, linoleic acid in DMSO)

-

96-well black, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

-

Cell Plating: Seed HEK293-GPR40 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS. Aspirate the culture medium from the cell plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in HBS. Also, prepare the agonist (e.g., GW9508) at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Incubation: Wash the cells with HBS to remove excess dye. Add the different concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

-

Post-Addition Measurement: Continue to measure fluorescence for an additional 2-3 minutes to capture the peak calcium response.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by calculating the percent inhibition of the agonist response at each concentration. Plot the data and fit to a four-parameter logistic equation to determine the pIC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on methods used for MIN6 mouse pancreatic beta-cells.

Objective: To determine the effect of this compound on agonist-potentiated, glucose-stimulated insulin secretion.

Cell Line: MIN6 mouse insulinoma cell line.

Materials:

-

MIN6 cells

-

Culture medium (DMEM with high glucose, 10% FBS, etc.)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

-

KRBH buffer with high glucose (e.g., 16.7 mM)

-

This compound stock solution (in DMSO)

-

Agonist stock solutions (e.g., GW9508, linoleic acid)

-

Insulin ELISA kit

-

24-well plates

Procedure:

-

Cell Plating: Seed MIN6 cells into 24-well plates and grow to ~80% confluency.

-

Pre-incubation (Starvation): Gently wash the cells with a low-glucose KRBH buffer. Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Treatment Incubation: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing low glucose, high glucose, agonist, and/or this compound according to the experimental design (e.g., high glucose + agonist, high glucose + agonist + this compound).

-

Incubation: Incubate the plates for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Compare the insulin secretion in the presence of the agonist with and without this compound to determine the inhibitory effect.

Conclusion

This compound is a well-characterized, selective antagonist of the GPR40/FFAR1 receptor. Its mechanism of action is centered on the blockade of agonist-induced, Gq-mediated intracellular calcium release. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate the physiological and pathophysiological roles of GPR40 signaling.

References

GW-1100: A Technical Guide to a Selective FFAR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders. Its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS). GW-1100 is a potent and selective antagonist of FFAR1, making it an invaluable pharmacological tool for elucidating the receptor's physiological roles and for validating novel FFAR1-targeted therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Introduction to FFAR1 (GPR40)

FFAR1 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, enteroendocrine cells, and certain immune cells.[1] It functions as a sensor for circulating medium and long-chain FFAs.[2] Upon activation, FFAR1 primarily couples to the Gαq/11 subunit, initiating a signaling cascade that plays a crucial role in metabolic homeostasis.[3][4] The development of selective agonists for FFAR1 was pursued for the treatment of type 2 diabetes; however, the experimental drug this compound serves the critical research function of an antagonist, allowing for the precise study of FFAR1-mediated effects.[5]

This compound: Overview and Mechanism of Action

This compound is a synthetic, small-molecule antagonist that selectively blocks the activation of the FFAR1 receptor.[5][6] It is widely used in research to differentiate FFAR1-mediated signaling from the effects of other fatty acid receptors, such as FFAR4 (GPR120).[7][8]

The primary mechanism of FFAR1 activation involves the Gq signaling pathway.[2][3] Ligand binding to FFAR1 activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][9] This rise in intracellular Ca2+ is a key event that augments insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10]

This compound acts as a competitive antagonist at the FFAR1 receptor. At lower concentrations (e.g., 1 µM), it produces a rightward shift in the concentration-response curve of FFAR1 agonists like GW9508, indicating competitive inhibition.[11][12] At higher concentrations (≥3 µM), this compound can also cause a significant decrease in the maximal response to an agonist.[11]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The data are summarized below.

Table 1: Antagonist Potency of this compound at FFAR1

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| GW9508 | Ca2+ Elevation | HEK293 | pIC50 | 5.99 ± 0.03 | [7][11] |

| Linoleic Acid | Ca2+ Elevation | HEK293 | pIC50 | 5.99 ± 0.06 | [7][11] |

| General | GPR40 Activity | - | pIC50 | 6.9 | [6][11] |

| GW9508 | Insulin Secretion | MIN6 Cells | Concentration | 1 µM | [8] |

| Linoleic Acid | Insulin Secretion | MIN6 Cells | Concentration | 1 µM |[8] |

Table 2: Selectivity Profile of this compound

| Receptor | Agonist | Assay Type | Cell Line | Effect of this compound (up to 10 µM) | Reference |

|---|---|---|---|---|---|

| GPR120 (FFAR4) | GW9508 | Ca2+ Elevation | HEK293 | No effect on stimulation | [7][8] |

| GPR120 (FFAR4) | Linoleic Acid | Ca2+ Elevation | HEK293 | No effect on stimulation |[8] |

Key Experimental Protocols

This compound is primarily used in cell-based assays to confirm the involvement of FFAR1 in a biological response.

Intracellular Calcium Mobilization Assay

This is the most common assay to determine the functional antagonism of FFAR1 by this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing FFAR1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFAR1 receptor are cultured to ~80-90% confluency in appropriate media.[8][11]

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

-

Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 15-20 minutes.[11][12]

-

Agonist Stimulation & Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established before the automated addition of an FFAR1 agonist (e.g., GW9508, oleic acid, linoleic acid).[11]

-

Data Analysis: The change in fluorescence, corresponding to the change in intracellular [Ca2+], is monitored over time. The response is typically quantified as the peak fluorescence signal or the area under the curve (AUC).[11] IC50 values for this compound are calculated by plotting the inhibition of the agonist response against the concentration of this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the physiological consequence of FFAR1 antagonism in an insulin-secreting cell line.

Objective: To determine if this compound can block the potentiation of GSIS by FFAR1 agonists.

Methodology:

-

Cell Culture: MIN6 mouse insulinoma cells are cultured in standard conditions.[8]

-

Seeding: Cells are seeded in 24-well plates and grown to confluency.

-

Starvation: Cells are pre-incubated for 2 hours in a low-glucose (e.g., 3 mM) Krebs-Ringer Bicarbonate buffer.

-

Treatment: The starvation buffer is replaced with fresh buffer containing low (3 mM) or high (e.g., 15-20 mM) glucose, in the presence or absence of an FFAR1 agonist (e.g., GW9508) and/or this compound (e.g., 1 µM).[8]

-

Incubation: Cells are incubated for 1-2 hours at 37°C.

-

Supernatant Collection: The supernatant is collected from each well.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using a standard detection method, such as an ELISA kit.

-

Data Analysis: Insulin secretion under different conditions is compared. Effective antagonism is observed if this compound significantly reduces the agonist-driven increase in insulin secretion at high glucose concentrations.

Applications in Research

This compound is an indispensable tool for:

-

Target Validation: Confirming that the effects of a novel compound or an endogenous ligand are mediated specifically through FFAR1.

-

Pathway Dissection: Isolating the contribution of FFAR1 signaling from other metabolic pathways, such as the intracellular metabolism of fatty acids.[10]

-

Selectivity Profiling: Demonstrating that the activity of dual FFAR1/FFAR4 agonists is specifically inhibited at FFAR1, while their FFAR4 activity remains unaffected.[7]

-

In Vivo Studies: Investigating the central and peripheral roles of FFAR1. For instance, intracerebroventricular (i.c.v.) injection of this compound has been used to block the central effects of FFAR1 agonists on pain and behavior in mouse models.[11][13]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the FFAR1 receptor. Its utility in a range of in vitro and in vivo experimental paradigms has been firmly established. For any research program focused on the biology of FFAR1 or the development of novel modulators for this receptor, this compound serves as a critical reference compound and an essential tool for rigorous pharmacological investigation.

References

- 1. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. adooq.com [adooq.com]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The GPR40 Receptor: A Technical Guide to its Function and Antagonism by GW-1100

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes. This receptor, primarily expressed in pancreatic β-cells and enteroendocrine cells, is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones. Understanding the intricate signaling mechanisms of GPR40 and the pharmacological tools to modulate its activity is crucial for ongoing drug discovery efforts. This technical guide provides an in-depth overview of GPR40 function, its signaling pathways, and the characteristics of GW-1100, a selective antagonist. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this field.

GPR40 Receptor Function and Physiological Role

GPR40 is a class A G-protein coupled receptor that plays a pivotal role in sensing and responding to circulating free fatty acids.[1] Its activation by FFAs has two major physiological consequences:

-

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, GPR40 activation enhances the secretion of insulin in a glucose-dependent manner.[2] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[3]

-

Incretin Hormone Secretion: GPR40 is also expressed in enteroendocrine L-cells and K-cells of the gastrointestinal tract.[4] Its activation in these cells stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones, in turn, further enhance insulin secretion from β-cells, contributing to the overall glucose-lowering effect.

GPR40 Signaling Pathways

The primary signaling cascade initiated by GPR40 activation involves the Gq/11 family of G-proteins. However, evidence also suggests potential coupling to other G-proteins, leading to a more complex signaling network.

The Canonical Gq/11-PLC-Ca2+ Pathway

The most well-characterized signaling pathway for GPR40 is the Gq/11 pathway.[6] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells.[6]

Potential Gs/cAMP and β-Arrestin Pathways

Some studies suggest that certain GPR40 agonists can also engage Gs-coupled signaling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This pathway is also known to potentiate insulin secretion. Furthermore, like many GPCRs, GPR40 can recruit β-arrestins upon activation.[7] β-arrestin recruitment can lead to receptor desensitization and internalization, but can also initiate G-protein-independent signaling cascades. The differential engagement of Gq, Gs, and β-arrestin pathways by various agonists is an area of active research, with implications for the development of biased agonists with improved therapeutic profiles.[7]

This compound: A Selective GPR40 Antagonist

This compound is a potent and selective antagonist of the GPR40 receptor.[8] It is a valuable pharmacological tool for elucidating the physiological roles of GPR40 and for validating it as a drug target. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby inhibiting downstream signaling.[8]

Quantitative Data for GPR40 Ligands

The following tables summarize the potency of various GPR40 agonists and the inhibitory activity of this compound.

Table 1: Potency of GPR40 Agonists

| Agonist | EC50 / pEC50 | Cell Line | Assay Type |

| Linoleic Acid | pEC50 = 5.65 ± 0.06 | HEK293 | Calcium Mobilization |

| GW-9508 | pEC50 = 7.32 ± 0.03 | HEK293 | Calcium Mobilization |

| TAK-875 | EC50 = 14 nM | CHO | Calcium Mobilization |

| AMG 837 | EC50 = 120 ± 10 nM | CHO | Calcium Mobilization |

| AM-1638 | EC50 = 12.9 ± 1.4 nM | A9 | Inositol Phosphate Accumulation |

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Conditions |

| pIC50 | 6.9 | General GPR40 antagonism |

| pIC50 vs. GW-9508 | 5.99 ± 0.03 | Calcium Mobilization (HEK293) |

| pIC50 vs. Linoleic Acid | 5.99 ± 0.06 | Calcium Mobilization (HEK293) |

Data compiled from multiple sources.[2][6][8] EC50 and IC50 values can vary depending on the cell line, assay conditions, and specific experimental setup.

Selectivity Profile

This compound exhibits high selectivity for GPR40 over other related free fatty acid receptors, most notably GPR120 (FFAR4), which is also activated by long-chain FFAs. While comprehensive quantitative data for its activity at GPR41 and GPR43 is limited in publicly available literature, its selectivity against GPR120 makes it a precise tool for isolating GPR40-mediated effects.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize GPR40 agonists and antagonists are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured in real-time.

Methodology:

-

Cell Culture:

-

Maintain HEK293 or CHO cells stably expressing human GPR40 in appropriate growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Aspirate the growth medium from the cell plate and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of agonist compounds and a fixed concentration of the antagonist (this compound) in the assay buffer. For antagonist studies, pre-incubate the cells with this compound for 15-30 minutes before adding the agonist.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity before and after the automated addition of the agonist.

-

Record fluorescence changes over time (typically 2-3 minutes) to capture the kinetic response.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

-

Plot ΔRFU against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

-

For antagonist studies, IC50 values can be determined by plotting the agonist response against the log of the antagonist concentration. A Schild analysis can be performed to determine the pA2 value and the nature of the antagonism.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and pharmacological agents.

Principle: Pancreatic β-cell lines (e.g., MIN6) are cultured and then stimulated with different concentrations of glucose in the presence or absence of GPR40 agonists and antagonists. The amount of insulin released into the supernatant is then quantified, typically by ELISA.

Methodology:

-

Cell Culture:

-

Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

-

Seed cells into 24- or 48-well plates and grow to 80-90% confluency.

-

-

Pre-incubation and Starvation:

-

Wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM).

-

Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Stimulation:

-

Prepare stimulation buffers (KRBH) with:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose plus various concentrations of the GPR40 agonist.

-

High glucose plus agonist and a fixed concentration of this compound for antagonist studies.

-

-

Aspirate the pre-incubation buffer and add the respective stimulation buffers to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Insulin Quantification:

-

Collect the supernatant from each well.

-

Centrifuge the supernatants to remove any detached cells.

-

Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

-

Calculate the fold-increase in insulin secretion compared to the low glucose control.

-

Plot the insulin secretion against the log of the agonist concentration to determine the EC50.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used. Its incorporation into G-proteins is a measure of receptor activation.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells overexpressing GPR40. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, GDP, and various concentrations of the test compounds (agonist and/or antagonist) in an assay buffer.

-

Pre-incubate to allow compounds to bind to the receptor.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

-

Wash the filters, dry the plate, and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.

-

Plot the specific binding against the log of the agonist concentration to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation.

Principle: A common method is Enzyme Fragment Complementation (EFC). The GPCR is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[1]

Methodology:

-

Cell Line:

-

Use a commercially available cell line engineered to co-express the GPR40-enzyme fragment fusion and the β-arrestin-complementary fragment fusion (e.g., PathHunter® cells).

-

-

Cell Plating:

-

Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.

-

-

Compound Addition:

-

Add serial dilutions of the agonist to the wells. For antagonist mode, pre-incubate with the antagonist (this compound) before adding a fixed concentration (e.g., EC80) of the agonist.

-

Incubate at 37°C for 60-90 minutes.

-

-

Detection:

-

Add the detection reagents containing the enzyme substrate.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

-

Luminescence Measurement:

-

Read the chemiluminescence on a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

-

Conclusion

GPR40 remains a compelling target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and incretin release. The selective antagonist this compound is an indispensable tool for dissecting the complex biology of this receptor. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand GPR40 and to develop novel therapeutics targeting this important receptor. Continued investigation into the nuanced signaling of GPR40, including the potential for biased agonism, will be critical for the future development of safer and more effective treatments for metabolic diseases.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

In-Depth Technical Guide: Discovery and Development of GW-1100, a Selective FFAR1/GPR40 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-1100 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of FFAR1 and the therapeutic potential of its modulation. This document details the experimental protocols used to characterize this compound, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction to FFAR1/GPR40

FFAR1 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and intestine.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which act as its natural ligands.[1] The activation of FFAR1 in pancreatic β-cells by FFAs potentiates glucose-stimulated insulin secretion (GSIS).[2] This has made FFAR1 an attractive therapeutic target for the treatment of type 2 diabetes, with a focus on developing agonists to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1]

The development of selective antagonists like this compound is crucial for elucidating the physiological and pathophysiological roles of FFAR1. These pharmacological tools are instrumental in validating FFAR1 as a drug target and in understanding the nuances of its signaling pathways.[3]

Discovery and Development of this compound

While the specific details of the initial discovery of this compound are not extensively published in the public domain, the identification of small molecule modulators of FFAR1, including antagonists, has generally been advanced through high-throughput screening (HTS) of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The development of pyrimidine-based compounds as kinase inhibitors has generated extensive structure-activity relationship (SAR) data that can be leveraged for the design of antagonists for other targets, including GPCRs.[4][5] Subsequent SAR studies on related chemical scaffolds have led to the refinement of compounds with improved characteristics.[4]

Mechanism of Action of this compound

This compound functions as a selective antagonist at the FFAR1 receptor. It competitively inhibits the binding of FFAR1 agonists, such as the synthetic agonist GW9508 and endogenous ligands like linoleic and oleic acid.[6][7] This antagonism prevents the conformational changes in the receptor that are necessary for G protein coupling and the initiation of downstream signaling cascades.

FFAR1/GPR40 Signaling Pathway

The activation of FFAR1 by agonists leads to the engagement of heterotrimeric G proteins, primarily of the Gαq/11 family.[8] This initiates a signaling cascade that involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10] The resulting increase in intracellular calcium is a key signal for the potentiation of insulin granule exocytosis.[10] DAG, in conjunction with calcium, activates protein kinase C (PKC), which further contributes to the signaling pathway leading to insulin secretion.[9]

Some studies suggest that FFAR1 can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11] This dual signaling potential may depend on the specific agonist bound to the receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

Table 1: Inhibitory Potency of this compound in Functional Assays

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference(s) |

| Calcium Mobilization | HEK293 expressing GPR40 | GW9508 | pIC50 | 5.99 ± 0.03 | [6][7] |

| Calcium Mobilization | HEK293 expressing GPR40 | Linoleic Acid | pIC50 | 5.99 ± 0.06 | [6][7] |

| Calcium Mobilization | CHO-K1/bFFAR1 | Oleic Acid | - | Significant Inhibition at 10 µM | [1] |

| Calcium Mobilization | CHO-K1/bFFAR1 | Linoleic Acid | - | Significant Inhibition at 10 µM | [1] |

| Calcium Mobilization | CHO-K1/bFFAR1 | GW9508 | - | Significant Inhibition at 10 µM | [1] |

| Insulin Secretion | MIN6 Cells | GW9508 | - | Reverses potentiation of GSIS | [6] |

| Insulin Secretion | MIN6 Cells | Linoleic Acid | - | Partially attenuates potentiation of GSIS | [6] |

Table 2: Effect of this compound on Agonist Potency

| Assay Type | Cell Line | Agonist | This compound Concentration | Agonist pEC50 | Reference(s) |

| Calcium Mobilization | HEK293 expressing GPR40 | GW9508 | 0 µM | 7.17 ± 0.08 | [1] |

| Calcium Mobilization | HEK293 expressing GPR40 | GW9508 | 1 µM | 6.79 ± 0.09 | [1] |

Experimental Protocols

The characterization of this compound as a selective FFAR1 antagonist involves a series of in vitro assays to determine its inhibitory activity and selectivity. A typical experimental workflow is outlined below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium in cells expressing FFAR1.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing human or other species' FFAR1.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

FFAR1 agonists (e.g., GW9508, linoleic acid, oleic acid).

-

This compound stock solution in DMSO.

-

-

Protocol:

-

Cell Plating: Seed FFAR1-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

-

Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation). Inject the FFAR1 agonist and continue to monitor fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition reflects the rise in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-stimulated signal. IC50 values are calculated from the dose-response curves.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of FFAR1 antagonism on insulin secretion in a pancreatic β-cell model.

-

Cell Line: MIN6 mouse insulinoma cell line, which endogenously expresses FFAR1.

-

Reagents:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

-

FFAR1 agonists (e.g., GW9508, linoleic acid).

-

This compound stock solution in DMSO.

-

Insulin ELISA kit.

-

-

Protocol:

-

Cell Culture: Culture MIN6 cells in 24- or 48-well plates.

-

Pre-incubation (Starvation): Wash the cells with a low-glucose (2.8 mM) KRB buffer and then pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal state.

-

Treatment: Replace the pre-incubation buffer with fresh low-glucose or high-glucose (16.7 mM) KRB buffer containing the FFAR1 agonist, this compound, or vehicle controls. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of insulin secreted under different conditions. The ability of this compound to reduce the agonist-potentiated insulin secretion at high glucose concentrations demonstrates its functional antagonism.

-

Selectivity Profile

An important aspect of the development of a pharmacological tool is its selectivity for the intended target. This compound has been shown to be selective for FFAR1 over the closely related long-chain fatty acid receptor, FFAR4 (GPR120). At concentrations where it effectively blocks FFAR1-mediated signaling, this compound does not inhibit the calcium mobilization induced by agonists acting through FFAR4.[6][7] This selectivity is crucial for accurately dissecting the specific roles of FFAR1 in complex biological systems where both receptors may be expressed.

Conclusion

This compound is a valuable pharmacological tool for the study of FFAR1/GPR40. Its characterization as a potent and selective antagonist has been established through a series of well-defined in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic diseases and GPCR pharmacology. The continued use of this compound in preclinical research will undoubtedly contribute to a deeper understanding of the role of FFAR1 in health and disease, and may inform the development of future therapeutics targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function | MDPI [mdpi.com]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GW-1100: A Technical Guide to its Role in Fatty Acid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This receptor is activated by medium and long-chain fatty acids, playing a crucial role in various physiological processes, most notably in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] this compound serves as an invaluable pharmacological tool for elucidating the intricate signaling pathways mediated by GPR40. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying fatty acid signaling.

Core Mechanism of Action

This compound functions as a non-competitive antagonist of GPR40. It effectively blocks the downstream signaling cascades initiated by the binding of fatty acids or synthetic agonists to the receptor. The primary signaling pathway activated by GPR40 is the Gαq/11 pathway.[2][3] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][4] This rise in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion.[2]

Some synthetic GPR40 agonists have also been shown to induce signaling through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] This dual agonism can further enhance hormone secretion. This compound is instrumental in dissecting the contributions of these distinct pathways by selectively inhibiting GPR40-mediated events.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies.

| Parameter | Value | Cell Line | Agonist | Assay | Reference |

| pIC50 | 6.9 | Not Specified | Not Specified | Not Specified | [7] |

| pIC50 | 5.99 ± 0.03 | HEK293 expressing GPR40 | GW9508 | Intracellular Ca2+ mobilization | [1] |

| pIC50 | 5.99 ± 0.06 | HEK293 expressing GPR40 | Linoleic Acid | Intracellular Ca2+ mobilization | [1] |

| pIC50 | 5.99 | HEK293 | GW9508 or Linoleic Acid | Ca2+ Elevation | [8] |

| pIC50 | 5.99 | Not Specified | Not Specified | GPR40 antagonist activity | [9] |

| pEC50 Shift | From 7.17 ± 0.08 to 6.79 ± 0.09 | Not Specified | GW9508 | Not Specified | [7] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving GPR40 and the inhibitory action of this compound.

Caption: GPR40 (FFAR1) Gαq Signaling Pathway and Inhibition by this compound.

Caption: GPR40 (FFAR1) Gαs Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing GPR40.

Materials:

-

HEK293 cells stably expressing human GPR40

-

DMEM-High Glucose medium

-

Fetal Bovine Serum (FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

GPR40 agonist (e.g., GW9508, linoleic acid)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK293-GPR40 cells in DMEM-High Glucose medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

-

Wash: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Pre-incubation:

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Using the plate reader's injector, add the GPR40 agonist (e.g., an EC80 concentration of GW9508 or linoleic acid) to the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure to assess the inhibitory effect of this compound on agonist-potentiated GSIS in MIN6 insulinoma cells.

Materials:

-

MIN6 cells

-

DMEM with 25 mM glucose, 10% FBS, and β-mercaptoethanol

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM or 25 mM)

-

This compound

-

GPR40 agonist (e.g., GW9508, linoleic acid)

-

24-well plates

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture MIN6 cells in DMEM (25 mM glucose) supplemented with 10% FBS and β-mercaptoethanol at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed MIN6 cells into 24-well plates and grow to 80-90% confluency.

-

Pre-incubation (Starvation):

-

Gently wash the cells twice with KRBH buffer containing low glucose (2.8 mM).

-

Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

-

Compound Treatment:

-

Prepare KRBH buffers (low and high glucose) containing the desired concentrations of this compound and/or the GPR40 agonist. Include appropriate vehicle controls.

-

After the starvation period, replace the buffer with the treatment buffers.

-

Incubate the plates for 1-2 hours at 37°C.

-

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

-

Cell Lysis (Optional, for Insulin Content):

-

Wash the cells with PBS.

-

Lyse the cells using an appropriate lysis buffer (e.g., acid-ethanol) to extract the intracellular insulin content.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants (and cell lysates, if applicable) using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the amount of secreted insulin to the total insulin content or total protein concentration.

-

Compare the insulin secretion levels between different treatment groups (e.g., high glucose vs. high glucose + agonist vs. high glucose + agonist + this compound).

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the inhibitory effect of this compound.

-

Caption: Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Conclusion

This compound is an indispensable tool for researchers investigating the role of GPR40 in fatty acid signaling. Its selectivity and well-characterized inhibitory properties allow for the precise dissection of GPR40-mediated pathways in various cellular contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the physiological and pathological roles of GPR40, and for the development of novel therapeutics targeting this important receptor.

References

- 1. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GPR40 antagonist [otavachemicals.com]

An In-depth Technical Guide to the FFAR1/GPR40 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a key metabolic sensor predominantly expressed in pancreatic β-cells and enteroendocrine cells. It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones. This technical guide provides a comprehensive overview of the FFAR1 signaling cascade, detailing the canonical Gq-coupled pathway, the ligand-biased Gs-coupled pathway, and the β-arrestin-mediated signaling axis. This document summarizes key quantitative data, provides detailed experimental protocols for studying FFAR1 signaling, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target for type 2 diabetes and other metabolic disorders.

Introduction

FFAR1 has emerged as a promising therapeutic target for type 2 diabetes due to its ability to potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. The receptor is activated by a variety of endogenous fatty acids and a growing number of synthetic agonists. The signaling pathways initiated by FFAR1 activation are complex, involving multiple G protein subtypes and β-arrestin, leading to diverse downstream cellular responses. A thorough understanding of these signaling cascades is critical for the development of novel and effective FFAR1-targeted therapeutics.

Core Signaling Pathways

FFAR1 activation initiates a cascade of intracellular events through three primary signaling pathways: the canonical Gq-coupled pathway, a non-canonical Gs-coupled pathway activated by specific synthetic ligands, and the β-arrestin-mediated pathway, which can be engaged in a ligand-biased manner.

The Canonical Gq-Coupled Pathway

The primary and most well-established signaling pathway for FFAR1 upon activation by endogenous long-chain fatty acids is through the heterotrimeric G protein Gq.[1][2]

-

Activation: Binding of an agonist to FFAR1 induces a conformational change, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C-β (PLCβ). In pancreatic β-cells, the predominantly expressed isoforms are PLCβ1 and PLCβ3.[3][4]

-

Second Messengers (IP₃ and DAG): PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6]

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial Ca²⁺ release can be followed by an influx of extracellular Ca²⁺ through store-operated calcium channels.[7]

-

Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG at the membrane activate protein kinase C (PKC) isoforms. In pancreatic β-cells, the key isoforms involved in insulin secretion include the conventional PKCα and βII, and the novel PKCδ and ε.[1][8][9]

-

-

Functional Outcome: The rise in intracellular Ca²⁺ is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis. Activated PKC isoforms can further potentiate this process by phosphorylating various substrates involved in the exocytotic machinery.[8]

// Nodes Ligand [label="Free Fatty Acid\n(Endogenous Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb [label="Phospholipase C-β\n(PLCβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="↑ [Ca²⁺]i", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> PLCb [label="Activates"]; PLCb -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²⁺"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; Ca2 -> Insulin [label="Triggers"]; PKC -> Insulin [label="Potentiates"]; } dot Figure 1: Canonical Gq-coupled signaling pathway of FFAR1.

The Gs-Coupled Pathway (Ligand-Biased)

While traditionally viewed as a Gq-coupled receptor, certain synthetic agonists, particularly "second-generation" or "full" agonists like AM-5262, can induce FFAR1 to signal through a Gs-like pathway, leading to the production of cyclic AMP (cAMP).[10][11] Interestingly, this cAMP production appears to be mediated through Gq activation of adenylate cyclase 2 (ADCY2), rather than direct Gs coupling, in enteroendocrine cells.[10][12]

-

Activation: Binding of specific synthetic agonists (e.g., AM-5262) to FFAR1.

-

Downstream Effectors:

-

Adenylate Cyclase (AC): In enteroendocrine cells, FFAR1 activation by these agonists leads to Gq-dependent activation of ADCY2.[10]

-

Cyclic AMP (cAMP): Activated AC catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA): cAMP activates PKA.

-

-

Functional Outcome: The increase in cAMP levels, in synergy with the Ca²⁺ signal from the Gq pathway, leads to a more robust secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[13] In pancreatic β-cells, while the Gs pathway is less prominent for endogenous ligands, an elevation in cAMP is known to potentiate insulin secretion.

// Nodes Ligand [label="Synthetic Agonist\n(e.g., AM-5262)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADCY2 [label="Adenylate Cyclase 2\n(ADCY2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incretin [label="Incretin Secretion\n(GLP-1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> ADCY2 [label="Activates"]; ADCY2 -> ATP [label="Converts"]; ATP -> cAMP; cAMP -> PKA [label="Activates"]; PKA -> Incretin [label="Potentiates"]; } dot Figure 2: Ligand-biased Gs-like signaling pathway of FFAR1.

β-Arrestin-Mediated Signaling

Beyond G protein coupling, FFAR1 activation can also lead to the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2). This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G protein-independent signaling. The extent of β-arrestin recruitment can be ligand-dependent, a phenomenon known as biased agonism.[14]

-

Recruitment: Agonist binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the intracellular loops and C-terminal tail of FFAR1 creates a high-affinity binding site for β-arrestins.

-

Downstream Effectors:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis.

-

ERK1/2 Activation: β-arrestins can act as scaffolds to bring components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK1/2, into proximity, leading to ERK activation.

-

Other Interacting Proteins: Proteomic studies have identified a wide range of β-arrestin interacting proteins, suggesting roles in diverse cellular processes including signaling, cellular organization, and gene expression.[15][16][17] The specific downstream targets of the FFAR1-β-arrestin complex are still under active investigation.

-

-

Functional Outcome: β-arrestin-mediated signaling can contribute to both the acute insulinotropic effects of some synthetic agonists and potentially to longer-term cellular responses such as gene expression and cell survival.[13][14]

// Nodes Ligand [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", fillcolor="#34A853", fontcolor="#FFFFFF"]; pFFAR1 [label="P-FFAR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bArrestin [label="β-Arrestin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="Receptor\nInternalization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 Activation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Other Signaling\nPathways", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> GRK [label="Activates"]; GRK -> FFAR1 [label="Phosphorylates"]; FFAR1 -> pFFAR1 [style=invis]; pFFAR1 -> bArrestin [label="Recruits"]; bArrestin -> Internalization; bArrestin -> ERK; bArrestin -> Signaling; } dot Figure 3: β-Arrestin-mediated signaling pathway of FFAR1.

Quantitative Data on Ligand Activation

The potency and efficacy of various ligands at FFAR1 can be quantified using in vitro assays. The half-maximal effective concentration (EC₅₀) and the equilibrium dissociation constant (Ki) are common measures of ligand potency.

| Ligand | Ligand Type | Assay Type | Cell Line | EC₅₀ (μM) | Reference |

| Endogenous Ligands | |||||

| γ-Linolenic Acid | Endogenous Agonist | IP Accumulation | Cos-7 | ~5-10 | [2] |

| Docosahexaenoic Acid (DHA) | Endogenous Agonist | IP Accumulation | Cos-7 | ~5-10 | [2] |

| Synthetic Agonists | |||||

| TAK-875 (Fasiglifam) | Synthetic Partial Agonist | IP Accumulation | Cos-7 | ~0.01-0.1 | [2] |

| AM-1638 | Synthetic Full Agonist | IP Accumulation | COS-7 | ~0.1-1 | [11] |

| AM-5262 | Synthetic Full Agonist | IP Accumulation | COS-7 | ~0.01-0.1 | [11] |

| AM-8596 (R-enantiomer) | Synthetic Full Agonist | Functional Assay | - | 3.8 ± 0.54 | [8] |

| AM-8596 (S-enantiomer) | Synthetic Partial Agonist | Functional Assay | - | 0.65 ± 0.03 | [8] |

| Exemplified Janssen Agent | Synthetic Agonist | Calcium Flux | HEK-293 | 0.006-0.014 | [18] |

| Ligand | Ligand Type | Assay Type | Cell Line | Ki (nM) | Reference |

| Synthetic Agonists | |||||

| TAK-875 (Fasiglifam) | Synthetic Partial Agonist | Radioligand Binding | - | ~10-100 | [15] |

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization following FFAR1 activation using a fluorescent calcium indicator.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="1. Cell Culture\n(e.g., HEK293 expressing FFAR1 or MIN6 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="2. Dye Loading\n(e.g., Fura-2 AM or Fluo-4 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="3. Washing\n(Remove excess dye)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="4. Baseline Measurement\n(Record fluorescence before stimulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="5. Agonist Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="6. Kinetic Measurement\n(Record fluorescence changes over time)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="7. Data Analysis\n(Calculate fluorescence ratio or intensity change)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Dye_Loading; Dye_Loading -> Washing; Washing -> Baseline; Baseline -> Stimulation; Stimulation -> Measurement; Measurement -> Analysis; Analysis -> End; } dot Figure 4: Workflow for a calcium imaging experiment.

Materials:

-

Cells expressing FFAR1 (e.g., HEK293-FFAR1 or MIN6 cells)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

FFAR1 agonist

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate or on glass coverslips) and allow them to adhere and reach the desired confluency.

-

Dye Loading: a. Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading solution. c. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate or coverslip in the fluorescence imaging setup and record the baseline fluorescence for a few minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and measure emission at 516 nm.

-

Agonist Stimulation: Add the FFAR1 agonist at the desired concentration.

-

Kinetic Measurement: Immediately start recording the fluorescence changes over time.

-

Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. For Fluo-4, measure the change in fluorescence intensity relative to the baseline. Plot the data as a function of time to visualize the calcium transient.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of IP₃, a direct product of PLC activity.

Materials:

-

Cells expressing FFAR1

-

myo-[³H]inositol

-

Inositol-free medium

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Incubate cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Add the FFAR1 agonist and incubate for the desired time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold PCA.

-

Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

-

Elution: Elute the total inositol phosphates with a high salt buffer.

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

cAMP Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels.

Materials:

-

Cells expressing FFAR1

-

Stimulation buffer

-

FFAR1 agonist

-

TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog)

-

TR-FRET compatible plate reader

Procedure:

-

Cell Plating: Plate cells in a 384-well white plate.

-

Stimulation: Add the FFAR1 agonist in stimulation buffer and incubate for the desired time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add the detection reagents from the TR-FRET kit, which typically include a cell lysis buffer containing the europium-labeled antibody and the fluorescent cAMP analog.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission intensities. A decrease in the ratio indicates an increase in cellular cAMP levels due to competition of the unlabeled cellular cAMP with the fluorescently labeled cAMP for antibody binding.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to monitor the interaction between FFAR1 and β-arrestin.

Materials:

-

HEK293 cells

-

Expression vectors for FFAR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Transfection reagent

-

Coelenterazine h (luciferase substrate)

-

BRET-compatible plate reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the FFAR1-Rluc and β-arrestin-YFP constructs.

-

Cell Plating: Plate the transfected cells in a 96-well white plate.

-

Stimulation: Add the FFAR1 agonist.

-

Substrate Addition: Add the luciferase substrate, coelenterazine h.

-

BRET Measurement: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to FFAR1.

Static Insulin Secretion Assay (MIN6 Cells)

This protocol outlines a method for measuring insulin secretion from the mouse insulinoma cell line MIN6.

Materials:

-

MIN6 cells

-

Culture medium (DMEM with 15% FBS)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

FFAR1 agonist

-

Insulin ELISA kit

Procedure:

-

Cell Plating: Plate MIN6 cells in a 24-well plate and culture until they reach ~80-90% confluency.

-

Pre-incubation: Gently wash the cells with a pre-warmed KRBH buffer containing low glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing low glucose, high glucose, or high glucose plus the FFAR1 agonist.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.

Conclusion

The FFAR1/GPR40 signaling cascade is a multifaceted system involving at least three distinct pathways that collectively regulate insulin and incretin secretion. The canonical Gq pathway, leading to calcium mobilization and PKC activation, is the primary driver of insulin release in response to endogenous fatty acids. The discovery of a ligand-biased Gs-like pathway has opened new avenues for the development of synthetic agonists with enhanced incretin secretagogue activity. Furthermore, the β-arrestin pathway adds another layer of complexity, mediating receptor regulation and potentially contributing to diverse cellular outcomes. A detailed understanding of these signaling mechanisms, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for the successful design and development of novel therapeutics targeting FFAR1 for the treatment of type 2 diabetes and other metabolic diseases.

References

- 1. Protein Kinase C Isoforms in the Normal Pancreas and in Pancreatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. InterPro [ebi.ac.uk]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americapeptides.com [americapeptides.com]

- 9. Specific protein kinase C isoforms as transducers and modulators of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Functional specialization of beta-arrestin interactions revealed by proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repository.ias.ac.in [repository.ias.ac.in]

- 17. Functional specialization of β-arrestin interactions revealed by proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vivo Effects of GW-1100 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction